5-(Ethoxymethyl)-2-methylpyrimidin-4-amine

Catalog No.
S661881
CAS No.
73-66-5
M.F
C8H13N3O
M. Wt
167.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Ethoxymethyl)-2-methylpyrimidin-4-amine

CAS Number

73-66-5

Product Name

5-(Ethoxymethyl)-2-methylpyrimidin-4-amine

IUPAC Name

5-(ethoxymethyl)-2-methylpyrimidin-4-amine

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

InChI

InChI=1S/C8H13N3O/c1-3-12-5-7-4-10-6(2)11-8(7)9/h4H,3,5H2,1-2H3,(H2,9,10,11)

InChI Key

KEYFHYRXUHGMLW-UHFFFAOYSA-N

SMILES

CCOCC1=CN=C(N=C1N)C

Synonyms

5-Ethoxymethyl-2-methyl-4-pyrimidinamine

Canonical SMILES

CCOCC1=CN=C(N=C1N)C

Historical Context and Potential:

5-(Ethoxymethyl)-2-methylpyrimidin-4-amine, also known as NSC 41790, was initially identified and investigated in the 1960s as a potential antitumor agent. Studies conducted at the National Cancer Institute (NCI) explored its cytotoxic effects on various cancer cell lines [].

However, further research did not yield sufficiently promising results for its development as a mainstream cancer treatment. As a result, extensive scientific literature on its application in this area is limited.

Alternative Research Areas:

While its application in mainstream cancer treatment is not currently pursued, 5-(ethoxymethyl)-2-methylpyrimidin-4-amine has been explored in other scientific research areas:

  • Synthesis and Characterization: Studies have been conducted on the synthesis and characterization of this compound, including its crystal structure determination and spectroscopic analysis [, ]. This information is valuable for understanding its physical and chemical properties.
  • Potential Biological Activities: Some studies have investigated its potential antimicrobial activity and antiviral activity, but these remain preliminary and require further exploration [, ].

5-(Ethoxymethyl)-2-methylpyrimidin-4-amine, with the chemical formula C8H13N3O and a molecular weight of 167.21 g/mol, is categorized under pyrimidine derivatives. Its structure includes an ethoxymethyl group attached to the pyrimidine ring, specifically at the 5 position, and an amino group at the 4 position. The compound is recognized for its crystalline form and has various synonyms including 4-amino-5-(ethoxymethyl)-2-methylpyrimidine and 2-methyl-4-amino-5-(ethoxymethyl)pyrimidine .

Typical of amines and pyrimidines. Notably, it can participate in nucleophilic substitutions due to the presence of the amino group. A common reaction involves its synthesis through a multi-step process that includes:

  • Phosphorylation: The use of phosphorus oxychloride (POCl3) to activate the pyrimidine ring.
  • Ethanolysis: Reaction with ethanol and ammonia at elevated temperatures (approximately 140 °C) to yield the final product .

The biological activity of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine has been explored in various studies. It exhibits potential as an antimicrobial agent and has shown efficacy against certain bacterial strains. Additionally, its structural similarity to other bioactive compounds suggests possible applications in pharmacology, particularly in drug development targeting specific biological pathways .

Several methods have been documented for synthesizing 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine:

  • Multi-step Synthesis: Involves the phosphorylation of a suitable precursor followed by ethanolysis.
  • Biomass Conversion: A continuous process where biomass is hydrolyzed to produce this compound through enzymatic or chemical means .
  • Direct Amination: Utilizing ethoxymethyl derivatives in amination reactions under controlled conditions to yield the target compound .

This compound finds applications in several domains:

  • Pharmaceuticals: As a potential intermediate in the synthesis of various drugs.
  • Agricultural Chemicals: Its antimicrobial properties may be utilized in developing agrochemicals.
  • Research: Used as a reference standard in analytical chemistry for studying related compounds .

Interaction studies involving 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine have indicated its potential interactions with various biological targets. Research suggests that it may interact with specific enzymes or receptors, influencing metabolic pathways. Further studies are necessary to elucidate these interactions fully and assess their implications for therapeutic applications .

Several compounds share structural similarities with 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Features
2-Methylpyrimidin-4-amine5003-08-7Lacks ethoxy group; simpler structure
4-Amino-2-methylpyrimidine5360-67-8Similar amino group; different substitution pattern
5-Ethylmethylpyrimidin-4-amine73-66-6Ethyl instead of ethoxymethyl; different properties
6-Aminopyrimidine69-24-9Lacks ethoxy group; broader biological activity

The unique ethoxymethyl substitution at the 5 position distinguishes this compound from others, potentially enhancing its solubility and reactivity compared to simpler pyrimidines.

XLogP3

0.3

UNII

L4R9O0B5C5

Other CAS

73-66-5

Wikipedia

5-(ethoxymethyl)-2-methyl-4-pyrimidinamine

Dates

Modify: 2023-08-15

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